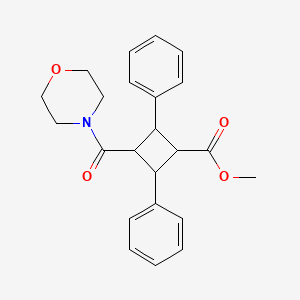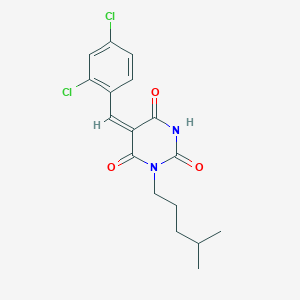
methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate, also known as MDCC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound is a cyclobutane derivative that exhibits a unique pharmacological profile, making it an attractive candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate has also been shown to activate the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate has been found to exhibit a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate has also been found to increase the levels of GABA in the brain, leading to a reduction in neuronal activity. Additionally, methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate is its potent pharmacological activity. This makes it an attractive candidate for drug development. Additionally, methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate is relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations associated with the use of methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate in lab experiments. For example, the compound has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are a number of future directions for research on methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate. One potential avenue of investigation is the development of novel methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate derivatives with improved pharmacological properties. Another potential area of research is the identification of the precise mechanism of action of methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate, which could lead to the development of more targeted therapies. Additionally, further studies are needed to explore the potential therapeutic applications of methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate in a variety of disease states.
Métodos De Síntesis
Methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate can be synthesized using a variety of methods, including the Stille coupling reaction, Suzuki coupling reaction, and Sonogashira coupling reaction. The Stille coupling reaction involves the reaction of 3-bromo-2,4-diphenylcyclobutanecarboxylic acid with bis(4-morpholinyl)tin in the presence of palladium catalyst. The Suzuki coupling reaction involves the reaction of 3-bromo-2,4-diphenylcyclobutanecarboxylic acid with bis(4-morpholinyl)borane in the presence of palladium catalyst. The Sonogashira coupling reaction involves the reaction of 3-iodo-2,4-diphenylcyclobutanecarboxylic acid with 4-ethynylmorpholine in the presence of palladium catalyst.
Aplicaciones Científicas De Investigación
Methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities. methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate has been found to have anticancer properties, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
methyl 3-(morpholine-4-carbonyl)-2,4-diphenylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-27-23(26)21-18(16-8-4-2-5-9-16)20(19(21)17-10-6-3-7-11-17)22(25)24-12-14-28-15-13-24/h2-11,18-21H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJKDTBIAOUSBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)N3CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N'-{[1-(pyridin-2-ylmethyl)piperidin-3-yl]methyl}urea](/img/structure/B5309783.png)
![4-[(2-methoxy-5-pyrimidinyl)methyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5309784.png)
![3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5309789.png)
![2-cyano-N-cyclopropyl-3-[1-(3-methylbenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B5309797.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5309800.png)
![4-[4-(allyloxy)benzoyl]-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309809.png)
![(3aR*,6aS*)-2-allyl-1-oxo-5-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5309812.png)
![(4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol](/img/structure/B5309820.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B5309827.png)

![(3S*,4S*)-1-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4-(1-piperidinyl)-3-pyrrolidinol](/img/structure/B5309851.png)
![N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5309856.png)
![3-{[4-(1-naphthylmethyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5309877.png)
